- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)
948570-74-9 structure
Product Name:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
CAS番号:948570-74-9
MF:C6H11N3O
メガワット:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885
Update Time:2025-07-10
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyethyl)-1H-pyrazol-4-amine
- 1-(2-methoxyethyl)pyrazol-4-amine
- LURMHCWOXHNATM-UHFFFAOYSA-N
- 4185AF
- 4-amino-1-(2-methoxyethyl)pyrazole
- SY107205
- AK161586
- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
- ST24037128
- Z812516884
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
- BS-13241
- 948570-74-9
- DB-290603
- F2169-0282
- EN300-42962
- SCHEMBL1663037
- DTXSID40654703
- MFCD09965625
- YMB57074
- AKOS000205051
- CS-W005886
- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
-
- MDL: MFCD09965625
- インチ: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
- InChIKey: LURMHCWOXHNATM-UHFFFAOYSA-N
- ほほえんだ: N1N(CCOC)C=C(N)C=1
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): -0.7
1-(2-Methoxyethyl)-1H-pyrazol-4-amine セキュリティ情報
- 危害声明: H315-H319-H335
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005275-250mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 250mg |
$167.40 | 2023-08-31 | |
| Alichem | A049005275-1g |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 1g |
$406.35 | 2023-08-31 | |
| Alichem | A049005275-5g |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 5g |
$1185.24 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M846978-100mg |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 98% | 100mg |
¥445.50 | 2022-01-11 | |
| Chemenu | CM130023-100mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95+% | 100mg |
$56 | 2021-08-05 | |
| Chemenu | CM130023-250mg |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95+% | 250mg |
$100 | 2021-08-05 | |
| Chemenu | CM130023-1g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95+% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM130023-5g |
1-(2-methoxyethyl)-1H-pyrazol-4-amine |
948570-74-9 | 95+% | 5g |
$601 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-1g |
4-Amino-1-(2-methoxyethyl)-1H-pyrazole |
948570-74-9 | >98% | 1g |
¥283.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |
4-Amino-1-(2-methoxyethyl)-1H-pyrazole |
948570-74-9 | >98% | 5g |
¥1381.00 | 2025-04-11 |
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt
リファレンス
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt
リファレンス
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
リファレンス
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
リファレンス
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
リファレンス
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C
リファレンス
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C
リファレンス
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C
リファレンス
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
リファレンス
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
リファレンス
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
リファレンス
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
リファレンス
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
リファレンス
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C
リファレンス
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2019, 183,
合成方法 19
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials
1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products
1-(2-Methoxyethyl)-1H-pyrazol-4-amine 関連文献
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) 関連製品
- 1394162-62-9(1H-Pyrazol-4-amine, 1-(2,2-dimethoxyethyl)-)
- 1197768-92-5(2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride)
- 1156386-84-3(1-(2-Ethoxyethyl)-1H-pyrazol-4-amine)
- 2407402-33-7(1H-Pyrazol-4-amine, 1-(3-methyl-3-oxetanyl)-)
- 1341360-18-6(1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine)
- 304693-68-3(1-(2-methoxyethyl)-1H-Pyrazole)
- 948571-47-9(2-(4-aminopyrazol-1-yl)ethanol)
- 1251057-90-5(1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-amine)
- 1184692-53-2(1-(3-Methoxypropyl)-1H-pyrazol-4-amine)
- 1338719-26-8(1-(oxetan-3-yl)-1H-pyrazol-4-amine)
推奨される供給者
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量